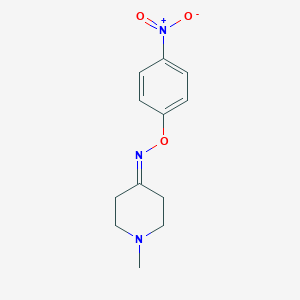![molecular formula C23H16ClNO2 B187002 [(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate CAS No. 54923-37-4](/img/structure/B187002.png)
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate is an organic compound with the molecular formula C23H16ClNO2 It is a derivative of isoquinoline and benzoate, featuring a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate typically involves the reaction of isoquinoline derivatives with chlorophenyl compounds under specific conditions. One common method involves the esterification of isoquinoline methanol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency.
化学反応の分析
Types of Reactions
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the benzoate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Isoquinoline alcohols.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Isoquinoline derivatives: Compounds like isoquinoline and its various substituted forms.
Benzoate esters: Compounds such as methyl benzoate and ethyl benzoate.
Uniqueness
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate is unique due to its combination of a chlorophenyl group with an isoquinoline moiety, providing distinct chemical and biological properties
特性
CAS番号 |
54923-37-4 |
|---|---|
分子式 |
C23H16ClNO2 |
分子量 |
373.8 g/mol |
IUPAC名 |
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate |
InChI |
InChI=1S/C23H16ClNO2/c24-19-12-10-17(11-13-19)22(27-23(26)18-7-2-1-3-8-18)21-20-9-5-4-6-16(20)14-15-25-21/h1-15,22H |
InChIキー |
LECKNMNONXHEAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=C(C=C2)Cl)C3=NC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=C(C=C2)Cl)C3=NC=CC4=CC=CC=C43 |
Key on ui other cas no. |
54923-37-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)




![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)
